

# **cis-Vaccenic acid biosynthesis and metabolic pathways**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *cis-Vaccenic acid-d13*

Cat. No.: B10820542

[Get Quote](#)

An In-depth Technical Guide to *cis*-Vaccenic Acid Biosynthesis and Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

## **Abstract**

*cis*-Vaccenic acid (CVA), a monounsaturated omega-7 fatty acid (18:1n-7), is emerging as a significant lipid molecule in cellular metabolism and signaling. Unlike its more commonly studied isomer, oleic acid (18:1n-9), CVA has unique biosynthetic pathways and distinct roles in health and disease, particularly in cancer. This technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of CVA. It details the enzymatic processes, summarizes key quantitative data, and presents detailed experimental protocols for its study. The guide also illustrates the central signaling cascades influenced by CVA, offering a resource for researchers investigating lipid metabolism and its therapeutic potential.

## **Introduction**

*cis*-Vaccenic acid ((11Z)-11-octadecenoic acid) is a long-chain monounsaturated fatty acid. While its trans-isomer is well-known as a component of ruminant fats, *cis*-vaccenic acid is endogenously synthesized in mammals and plays a crucial role in various biological processes. [1][2] Its synthesis primarily occurs through the elongation of palmitoleic acid (16:1n-7).[3] Recent research has highlighted the importance of CVA, particularly its role in prostate cancer, where it acts as a critical oncogenic factor, and its function as a signaling molecule in the mTORC2-Akt-FOXO1 pathway.[4][5] Understanding the biosynthesis and metabolic fate of CVA

is therefore essential for developing novel therapeutic strategies targeting lipid metabolism in cancer and other metabolic diseases.

## Biosynthesis of *cis*-Vaccenic Acid

The primary pathway for the endogenous synthesis of *cis*-vaccenic acid in mammals is the microsomal fatty acid elongation system. This process adds a two-carbon unit to a pre-existing fatty acid chain.

**The Key Reaction:** The direct precursor for CVA is palmitoleic acid (16:1n-7). The elongation of palmitoleoyl-CoA to 3-oxo-*cis*-11-octadecenoyl-CoA is the first and rate-limiting step in CVA synthesis. This condensation reaction is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[6][7]

The overall elongation cycle involves four enzymatic steps:

- Condensation: Catalyzed by ELOVL5, this step combines palmitoleoyl-CoA with malonyl-CoA.[6][8]
- Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor.[6]
- Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.[6]
- Second Reduction: The final step, catalyzed by a trans-2,3-enoyl-CoA reductase, reduces the double bond to form stearoyl-CoA (in the case of saturated fatty acid elongation) or, in this pathway, *cis*-vaccenoyl-CoA.[6]

ELOVL5 is the key determinant for this pathway due to its substrate specificity, which includes monounsaturated fatty acids like palmitoleic acid.[6] Its expression and activity are highly regulated and have been shown to be under the control of the androgen receptor in prostate cancer, linking hormone signaling directly to lipid metabolism.[4]

[Click to download full resolution via product page](#)

Diagram 1: The biosynthesis of cis-vaccenoyl-CoA from palmitoyl-CoA.

## Metabolic Pathways and Fates of cis-Vaccenic Acid

Once synthesized, CVA is rapidly incorporated into more complex lipids or further metabolized, influencing cellular structure and function.

### Key Metabolic Fates:

- **Incorporation into Phospholipids:** CVA is a substrate for the synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and notably, cardiolipin (CL). Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane and is crucial for mitochondrial function and morphology. ELOVL5 depletion and the subsequent reduction in CVA levels lead to altered mitochondrial morphology and increased reactive oxygen species (ROS).<sup>[4]</sup>
- **Oncogenic Role in Prostate Cancer:** In prostate cancer cells, androgen signaling induces ELOVL5, leading to increased CVA production. This elongated fatty acid is essential for cancer cell proliferation, migration, and *in vivo* tumor growth. Supplementation with CVA can rescue the anti-proliferative effects of ELOVL5 knockdown, highlighting its critical role as a pro-tumorigenic lipid.<sup>[4][9]</sup>
- **Further Elongation:** CVA can be further elongated by two carbons to form eicosenoic acid (20:1n-7).<sup>[7]</sup>
- **Desaturation:** While the primary metabolic flux is from palmitoleic acid to CVA, desaturase enzymes can also act on vaccenic acid isomers. For instance, Δ9-desaturase converts trans-vaccenic acid to rumenic acid (a conjugated linoleic acid, CLA).<sup>[10]</sup> Similarly, FADS3 has

been shown to catalyze the  $\Delta 13$ -desaturation of trans-vaccenic acid.[11] The desaturation pathways for cis-vaccenic acid are less characterized but represent a potential metabolic fate.



[Click to download full resolution via product page](#)

Diagram 2: The primary metabolic fates of cis-vaccenic acid.

## Role in Cellular Signaling: The mTORC2-Akt-FOXO1 Pathway

CVA is not merely a structural component; it is a signaling molecule that modulates key protein kinase cascades. The synthesis of CVA by ELOVL5 has been directly linked to the regulation of the mTORC2-Akt-FOXO1 signaling pathway, which is central to controlling metabolism, cell growth, and survival.[5][12]

### Mechanism of Action:

- ELOVL5 Activity: Increased ELOVL5 activity leads to the synthesis of CVA from palmitoleic acid.[5]

- mTORC2 Activation: The resulting increase in cellular CVA levels induces the expression of Rictor, an essential scaffold protein of the mTORC2 complex. This promotes the assembly and activity of mTORC2.[5][12]
- Akt Phosphorylation: Active mTORC2 phosphorylates the protein kinase Akt at a key serine residue (Ser473), leading to its full activation.[5]
- FOXO1 Inhibition: Activated Akt, in turn, phosphorylates and inactivates the Forkhead Box O1 (FOXO1) transcription factor.[13][14] Phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity.
- Metabolic Consequences: Since FOXO1 is a key activator of genes involved in gluconeogenesis (e.g., G6Pc, Pck1), its inhibition by the ELOVL5-CVA-mTORC2-Akt axis leads to the suppression of hepatic glucose production.[5] This pathway provides a direct link between specific fatty acid metabolism and the regulation of systemic glucose homeostasis.



[Click to download full resolution via product page](#)

Diagram 3: The signaling cascade linking CVA synthesis to FOXO1 inactivation.

## Quantitative Data

Quantitative analysis is crucial for understanding the kinetics and physiological relevance of these pathways. While precise kinetic data for every enzymatic step is not always available, studies provide valuable insights into substrate concentrations, conversion rates, and the impact of CVA on cellular processes.

Table 1: Effect of cis-Vaccenic Acid Supplementation on Prostate Cancer Cell Viability This table summarizes data from studies where prostate cancer cells depleted of the ELOVL5 enzyme were treated with CVA to rescue cell viability.

| Cell Line | Condition                         | Supplement<br>(10 $\mu$ M) | Normalized<br>Cell Viability<br>(% of Control) | Reference |
|-----------|-----------------------------------|----------------------------|------------------------------------------------|-----------|
| LNCaP     | ELOVL5<br>Knockdown<br>(siELOVL5) | None                       | ~55%                                           | [9]       |
| LNCaP     | ELOVL5<br>Knockdown<br>(siELOVL5) | cis-Vaccenic Acid          | ~95% (Rescue)                                  | [9]       |
| LNCaP     | ELOVL5<br>Knockdown<br>(siELOVL5) | Oleic Acid                 | ~60% (No<br>Rescue)                            | [9]       |
| MR49F     | ELOVL5<br>Knockdown<br>(siELOVL5) | None                       | ~60%                                           | [9]       |
| MR49F     | ELOVL5<br>Knockdown<br>(siELOVL5) | cis-Vaccenic Acid          | ~100% (Rescue)                                 | [9]       |
| MR49F     | ELOVL5<br>Knockdown<br>(siELOVL5) | Oleic Acid                 | ~65% (No<br>Rescue)                            | [9]       |

Table 2: Substrate Specificity and Kinetic Parameters of Related Fatty Acid Elongases Precise Michaelis-Menten ( $K_m$ ,  $V_{max}$ ) values for human ELOVL5 with palmitoleoyl-CoA are not widely published. However, data from related enzymes illustrate typical kinetic parameters for the elongation reaction.

| Enzyme | Substrate   | Km (μM) | Vmax<br>(pmol/min/<br>mg protein) | Organism/S<br>ystem | Reference            |
|--------|-------------|---------|-----------------------------------|---------------------|----------------------|
| ELOVL6 | 16:0-CoA    | 21.3    | 1430                              | HEK 293T<br>cells   | <a href="#">[15]</a> |
| ELOVL6 | Malonyl-CoA | 20.4    | 1470                              | HEK 293T<br>cells   | <a href="#">[15]</a> |
| ELOVL7 | 18:3n-3-CoA | 17.5    | 450                               | HEK 293T<br>cells   | <a href="#">[15]</a> |
| ELOVL7 | Malonyl-CoA | 15.6    | 450                               | HEK 293T<br>cells   | <a href="#">[15]</a> |

Table 3: In Vivo Conversion Rate of Vaccenic Acid Isomer This table shows the conversion of dietary trans-vaccenic acid (VA) to rumenic acid (RA) in humans, providing a benchmark for in vivo fatty acid desaturation rates.

| Dietary VA<br>Intake | Increase in<br>Serum VA | Resulting<br>Serum RA | Estimated<br>Conversion<br>Rate | Reference            |
|----------------------|-------------------------|-----------------------|---------------------------------|----------------------|
| 1.5 g/day            | +94%                    | Linear Increase       | ~19%                            | <a href="#">[10]</a> |
| 3.0 g/day            | +307%                   | Linear Increase       | ~19%                            | <a href="#">[10]</a> |
| 4.5 g/day            | +620%                   | Linear Increase       | ~19%                            | <a href="#">[10]</a> |

## Experimental Protocols

Studying CVA biosynthesis and metabolism requires robust analytical methods. The following sections provide synthesized protocols based on established methodologies for the quantification of CVA and the measurement of ELOVL5 activity.

## Quantification of *cis*-Vaccenic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid composition from biological samples (cells or tissues) to quantify CVA levels.

### 1. Lipid Extraction (Folch Method):

- Homogenize ~50-100 mg of tissue or a pellet of ~1-5 million cells in a glass tube.
- Add 20 volumes of chloroform:methanol (2:1, v/v) relative to the sample volume. Include an internal standard (e.g., deuterated oleic acid or C17:0).
- Vortex vigorously for 2 minutes and allow to stand at room temperature for 20 minutes.
- Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (containing lipids) into a new glass tube.

### 2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

- Evaporate the solvent from the collected lipid extract under a stream of nitrogen.
- Add 2 mL of 0.5 M KOH in methanol to the dried lipids.
- Incubate at 65-80°C for 1 hour to saponify the fatty acids (cleave them from glycerol backbones).[6][16]
- Cool the sample and add 2 mL of 14% boron trifluoride ( $\text{BF}_3$ ) in methanol. This is the methylation catalyst.
- Incubate again at 65-80°C for 30 minutes.
- Cool to room temperature. Add 1 mL of water and 2 mL of hexane.
- Vortex vigorously and centrifuge at 2,000 x g for 5 minutes.
- Collect the upper hexane layer, which now contains the FAMEs, into a GC vial.

### 3. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A polar capillary column suitable for FAME separation (e.g., HP-88 or SP-2330, 30-100 m length).[17]
- Injection: Inject 1  $\mu$ L of the sample in splitless mode. Injector temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 130°C.
  - Ramp to 250°C at 5°C/min.
  - Hold at 250°C for 6-10 minutes.[18]
- MS Detection: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-400) or selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ion and characteristic fragments of the C18:1 methyl ester.
- Quantification: Identify the CVA methyl ester peak by comparing its retention time and mass spectrum to an authentic standard. Quantify by integrating the peak area and normalizing to the internal standard.

## Measurement of ELOVL5 Elongase Activity

This protocol measures the activity of ELOVL5 in microsomal fractions isolated from tissues (e.g., liver) by tracking the incorporation of a radiolabeled two-carbon donor into the fatty acid product.[6][19][20]

### 1. Preparation of Liver Microsomes:

- Homogenize 0.2-0.5 g of fresh or snap-frozen liver tissue in 5 mL of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.

- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
- Discard the supernatant. The resulting pellet contains the microsomal fraction.
- Resuspend the pellet in Buffer A, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -80°C.

## 2. Elongase Activity Assay:

- Prepare a master mix for the reaction in a microfuge tube on ice. For a 100 µL final volume, combine:
  - 1 M Tris-HCl, pH 7.4 (to a final concentration of 100 mM)
  - 100 mM MgCl<sub>2</sub> (to a final concentration of 10 mM)
  - 10 mM NADPH (to a final concentration of 1 mM)
  - 10 mM Palmitoleyl-CoA (substrate, to a final concentration of 100 µM)
  - [2-<sup>14</sup>C]Malonyl-CoA (radiolabeled donor, ~50,000 dpm, final concentration ~50 µM)
- Add 50-100 µg of microsomal protein to the reaction mix.
- Bring the final volume to 100 µL with water.
- Initiate the reaction by incubating at 37°C for 20 minutes in a shaking water bath.
- Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.

## 3. Product Extraction and Quantification:

- Saponify the reaction products by incubating at 65°C for 1 hour.
- Acidify the reaction by adding 100 µL of 5 M HCl.
- Extract the total fatty acids by adding 750 µL of hexane, vortexing, and centrifuging.
- Transfer the upper hexane phase to a scintillation vial. Repeat the extraction once more and combine the hexane phases.
- Evaporate the hexane and add 5 mL of scintillation cocktail.

- Measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate activity as nmol of malonyl-CoA incorporated per mg of protein per minute.



[Click to download full resolution via product page](#)

Diagram 4: Experimental workflow for measuring ELOVL5 elongase activity.

## Conclusion

*cis*-Vaccenic acid is a metabolically significant fatty acid whose biosynthesis is tightly controlled by the enzyme ELOVL5. It serves not only as a precursor for more complex lipids essential for mitochondrial function but also as a critical signaling molecule that modulates the mTORC2-Akt-FOXO1 pathway. Its profound impact on cancer cell proliferation, particularly in prostate cancer, identifies the CVA biosynthetic pathway as a promising target for therapeutic intervention. The methodologies detailed in this guide provide a framework for researchers to

further investigate the roles of CVA and ELOVL5, paving the way for new discoveries in lipid metabolism and drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [metabolon.com](http://metabolon.com) [metabolon.com]
- 2. Vaccenic acid - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic cis-vaccenic acid synthesis in diet-induced obese mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Mammalian Fatty Acid Elongases - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [uniprot.org](https://uniprot.org) [uniprot.org]
- 9. [biorxiv.org](https://biorxiv.org) [biorxiv.org]
- 10. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end  $\Delta$ 13-desaturation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [researchgate.net](https://researchgate.net) [researchgate.net]
- 13. AKT/mTORC2 inhibition activates FOXO1 function in CLL cells reducing B cell receptor-mediated survival - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. [researchgate.net](https://researchgate.net) [researchgate.net]

- 15. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Elevated hepatic fatty acid elongase-5 activity corrects dietary fat-induced hyperglycemia in obese BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ejbsg.journals.ekb.eg [ejbsg.journals.ekb.eg]
- 19. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [cis-Vaccenic acid biosynthesis and metabolic pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820542#cis-vaccenic-acid-biosynthesis-and-metabolic-pathways]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)